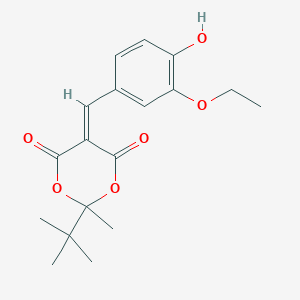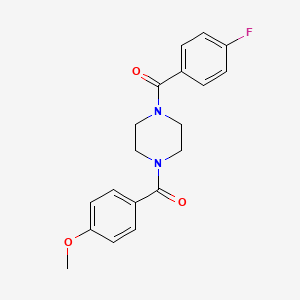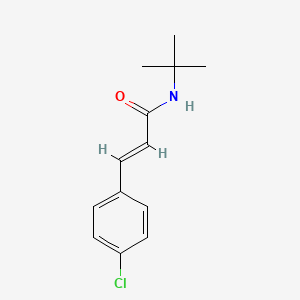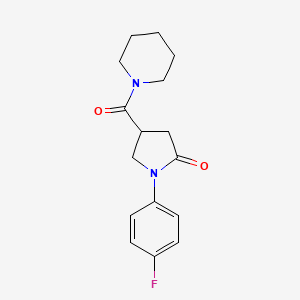
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
作用机制
The mechanism of action of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is complex and multifaceted. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to act as a glutathione peroxidase mimic, which allows it to scavenge reactive oxygen species and protect cells from oxidative damage. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and enhance cell survival. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to modulate various signaling pathways, which can have a profound impact on cellular function. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a relatively complex compound, which can make it difficult to study in some experimental systems. Additionally, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have some off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based drugs for the treatment of various diseases. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have potential therapeutic applications for a wide range of diseases, and further research is needed to develop effective 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based drugs. Another area of research is the development of new synthetic methods for 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The current synthesis method for 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively complex, and new synthetic methods could improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in various experimental systems.
合成方法
The synthesis of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of tert-butylhydroperoxide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then reacted with 2-methyl-1,3-dioxane-4,6-dione to form 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential use in the treatment of various diseases, including stroke, Alzheimer's disease, Parkinson's disease, and cancer. 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a radioprotective agent and as a treatment for viral infections.
属性
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-6-22-14-10-11(7-8-13(14)19)9-12-15(20)23-18(5,17(2,3)4)24-16(12)21/h7-10,19H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKFPMNNCWJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)
![6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5532590.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)

![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)